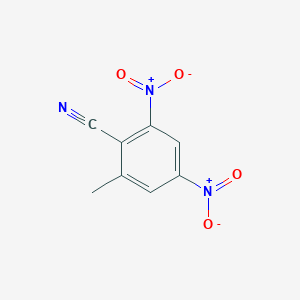
1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide is a chemical compound with a unique structure that belongs to the purine family. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its molecular formula is C7H10N4I, and it is often used as a reagent in organic synthesis and as a precursor in the preparation of other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide typically involves the reaction of 1,3-dimethylxanthine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The general reaction scheme is as follows:
Starting Material: 1,3-dimethylxanthine
Reagent: Hydroiodic acid (HI)
Reaction Conditions: The reaction is conducted at a temperature of around 80-100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and involves the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other purine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly used.
Major Products Formed
The major products formed from these reactions include various purine derivatives, which have applications in medicinal chemistry and organic synthesis.
Applications De Recherche Scientifique
1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to prepare other purine derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide involves its interaction with specific molecular targets and pathways. It is known to bind to purine receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethylxanthine: A precursor in the synthesis of 1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide.
Theophylline: A similar compound with bronchodilator effects.
Caffeine: Another purine derivative with stimulant properties.
Uniqueness
This compound is unique due to its specific structure and iodide ion, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
90703-17-6 |
|---|---|
Formule moléculaire |
C7H11IN4 |
Poids moléculaire |
278.09 g/mol |
Nom IUPAC |
1,3-dimethyl-1,2-dihydropurin-1-ium;iodide |
InChI |
InChI=1S/C7H10N4.HI/c1-10-3-6-7(9-4-8-6)11(2)5-10;/h3-4H,5H2,1-2H3;1H |
Clé InChI |
GQQPZBAMNXDEFL-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CN(C2=NC=NC2=C1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


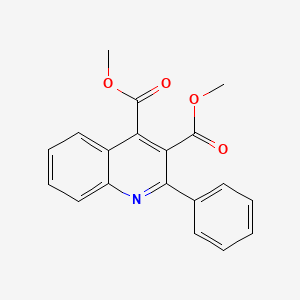
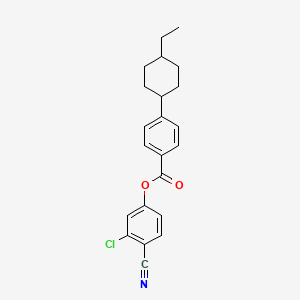
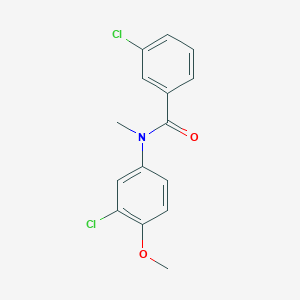
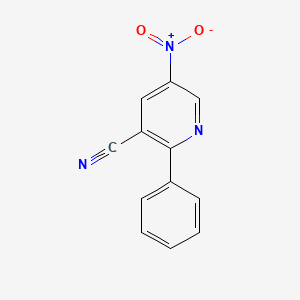
![2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-](/img/structure/B14375923.png)

![1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B14375925.png)
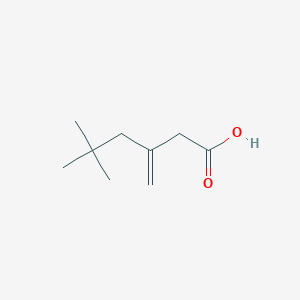
![Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]-](/img/structure/B14375950.png)


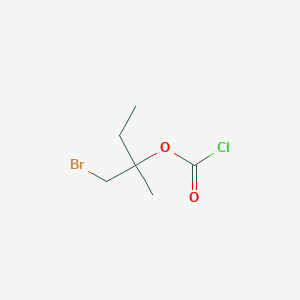
![7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile](/img/structure/B14375968.png)
